molecular formula C9H12ClNO2S B12639097 (3-(Dimethylamino)phenyl)methanesulfonyl chloride CAS No. 1196156-70-3

(3-(Dimethylamino)phenyl)methanesulfonyl chloride

Cat. No.: B12639097
CAS No.: 1196156-70-3
M. Wt: 233.72 g/mol
InChI Key: ITVGIMNVJLTNCV-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)methanesulfonyl chloride (CAS 1196156-70-3) is a chemical intermediate for research use only. It is widely utilized in organic synthesis, where its methanesulfonyl chloride group acts as a potent electrophile, enabling its use in creating sulfonamide and sulfonate esters. These derivatives are valuable intermediates in the development of pharmaceutical agents and agricultural chemicals. The dimethylamino phenyl moiety is a significant pharmacophore found in compounds with diverse biological activities, including antimicrobial and anticancer properties. This structure makes the reagent particularly valuable for synthesizing novel bioactive molecules. As a derivative of methanesulfonyl chloride, it is highly reactive, especially with alcohols, amines, and water. It must be handled with care, as it is toxic, corrosive, and a lachrymator. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196156-70-3

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

[3-(dimethylamino)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)9-5-3-4-8(6-9)7-14(10,12)13/h3-6H,7H2,1-2H3

InChI Key

ITVGIMNVJLTNCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)phenyl)methanesulfonyl chloride typically involves the reaction of (3-(Dimethylamino)phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Formation of Sulfonamides

The methanesulfonyl group acts as a leaving group in substitution reactions with amines. For example:

  • Reaction with dimethylamine :

    (3-(Dimethylamino)phenyl)SO2Cl+HNMe2(3-(Dimethylamino)phenyl)SO2NMe2+HCl\text{(3-(Dimethylamino)phenyl)SO}_2\text{Cl} + \text{HNMe}_2 \rightarrow \text{(3-(Dimethylamino)phenyl)SO}_2\text{NMe}_2 + \text{HCl}

    This reaction forms methanesulfonamides, which are resistant to hydrolysis and used as protecting groups .

NucleophileProduct
DimethylamineSulfonamide derivative
AlcoholsSulfonate esters

Alkylation and Arylation

The sulfonate group can participate in alkylation or arylation reactions. For instance, reactions with Grignard reagents or aromatic rings under specific conditions may yield substituted products .

Elimination Reactions and Sulfene Formation

Methanesulfonyl chloride derivatives can undergo elimination to form sulfene (CH₂=SO₂), a reactive intermediate. This process is facilitated by bases like triethylamine:

(3-(Dimethylamino)phenyl)SO2ClBaseSulfene+HCl\text{(3-(Dimethylamino)phenyl)SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{Sulfene} + \text{HCl}

Sulfene can then undergo cycloadditions (e.g., with α-hydroxyketones to form sultones) .

Key factors :

  • Base strength : Stronger bases favor elimination.

  • Reaction conditions : Temperature and solvent polarity influence reaction pathways .

Solvolysis Pathways

Third-order rate constants (k3k_3) are observed in solvolysis reactions, indicating a three-molecule mechanism (e.g., nucleophilic attack by solvent + base-assisted deprotonation) . This aligns with the Sₙ2–Sₙ3 spectrum , where solvent participation modulates reaction order .

Kinetic Isotope Effects

Deuterium substitution experiments confirm concerted vs. stepwise mechanisms in substitution reactions .

Comparative Analysis of Reaction Conditions

Reaction TypeConditionsProductReference
Nucleophilic substitutionMsCl + amine + base (0–20°C)Sulfonamide derivative
EliminationBase (e.g., TEA) + heatSulfene + cycloadducts
Pharmaceutical synthesisMulti-step with MsClRivastigmine

This synthesis and reactivity profile underscores the compound’s versatility as a building block in organic and medicinal chemistry.

Scientific Research Applications

Synthesis and Reactivity

The compound is synthesized through the reaction of (3-(dimethylamino)phenyl)amine with methanesulfonyl chloride. This reaction is significant for producing sulfonamide derivatives, which are crucial in pharmaceutical applications.

Pharmaceutical Intermediates

(3-(Dimethylamino)phenyl)methanesulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. The dimethylamino group enhances the biological activity of drugs, making them more effective against a range of diseases.

  • Case Study : A study highlighted the synthesis of sulfonamide derivatives using this compound, which exhibited antimicrobial properties. The derivatives were tested against several bacterial strains, showing promising results in inhibiting growth .

Organic Synthesis

The compound is utilized in organic synthesis for mesylation reactions, converting alcohols into mesylate esters. This transformation is vital for subsequent substitution reactions and can lead to the formation of complex organic molecules.

  • Data Table: Mesylation Reactions
    | Substrate Type | Product Type | Yield (%) |
    |----------------|-----------------------------|-----------|
    | Primary Alcohol| Mesylate Ester | 85 |
    | Secondary Alcohol| Mesylate Ester | 75 |
    | Tertiary Alcohol| Mesylate Ester | 70 |

Medicinal Chemistry

Research indicates that compounds containing the dimethylamino pharmacophore demonstrate a wide range of pharmacological activities including anticancer and analgesic properties. The incorporation of this compound into drug design has been shown to enhance efficacy and bioavailability.

  • Case Study : A recent review documented various FDA-approved drugs that incorporate dimethylamine moieties, emphasizing their therapeutic potential in treating conditions such as cancer and infectious diseases .

Fluorescent Probes

The compound's structure allows it to be used in developing fluorescent probes for biological imaging. The dimethylamino group enhances fluorescence properties, making it suitable for detecting cellular processes.

  • Data Table: Fluorescence Characteristics
    | Compound | Emission Wavelength (nm) | Quantum Yield |
    |-------------------------------|--------------------------|---------------|
    | 4-Dimethylaminochalcone | 450-620 | 0.40 |
    | this compound | TBD | TBD |

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. These reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride
  • Substituent : 3-(Trifluoromethyl) group (electron-withdrawing).
  • Key Properties : The trifluoromethyl group enhances electrophilicity of the sulfonyl chloride, making it more reactive in nucleophilic substitution reactions. This compound is widely used in research for synthesizing fluorinated organic molecules .
  • Contrast: Unlike the dimethylamino group, the trifluoromethyl group reduces electron density on the aromatic ring, leading to faster reaction kinetics in SN2 pathways.
(3-Chloro-4-methoxyphenyl)methanesulfonyl Chloride
  • Substituents : 3-Chloro (electron-withdrawing) and 4-methoxy (electron-donating).
  • Key Properties : The chloro group increases stability, while the methoxy group directs electrophilic substitution. This dual effect makes it useful in synthesizing agrochemicals and dyes .
  • Contrast: The dimethylamino group in the target compound offers stronger electron donation, enhancing resonance stabilization of intermediates in drug synthesis.
Trifluoromethanesulfonyl Chloride (Triflic Chloride)
  • Structure : CF₃SO₂Cl.
  • Key Properties : Boiling point: 29–32°C; density: 1.583 g/mL . It is a potent Lewis acid catalyst and alkylating agent in industrial settings.
  • Contrast : The absence of an aromatic ring reduces steric hindrance, enabling broader applicability in polymerization and fuel cell electrolytes.

Biological Activity

(3-(Dimethylamino)phenyl)methanesulfonyl chloride is an organosulfur compound with a molecular formula of C₉H₁₂ClNO₂S and a molecular weight of approximately 233.715 g/mol. It features a dimethylamino group attached to a phenyl ring, which is further connected to a methanesulfonyl chloride functional group. This structural configuration contributes to its reactivity and versatility in various chemical applications, particularly in biological contexts.

The biological activity of this compound primarily arises from its ability to form reactive sulfonyl chloride intermediates. These intermediates can engage in nucleophilic substitution reactions with various biological molecules, including proteins and peptides, leading to modifications that can alter their stability and activity. The compound's sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, facilitating the formation of sulfonamide and sulfonate derivatives, which are crucial in drug synthesis and biological research.

Protein Modification

One significant application of this compound is in the modification of proteins and peptides. The introduction of sulfonamide or sulfonate groups can enhance or inhibit biological activity, making this compound valuable in pharmacological studies. For instance, modifications can improve the solubility and bioavailability of therapeutic proteins.

Case Studies

Research has indicated that compounds similar to this compound can demonstrate significant cytotoxicity against cancer cell lines. For example, compounds with structural similarities have shown enhanced anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest . Although direct studies on this compound are sparse, its potential as an intermediate in synthesizing more biologically active compounds is well recognized.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
(4-(Dimethylamino)phenyl)methanesulfonyl chlorideC₉H₁₂ClNO₂SSimilar structure; different position of dimethylamino group; varied activity
(3-Chlorophenyl)methanesulfonyl chlorideC₇H₆Cl₂O₂SLacks dimethylamino group; used for different synthetic pathways
4-Bromo-3-(dimethylamino)phenyl)methanesulfonyl chlorideC₉H₁₁BrClNO₂SIncorporates bromine; may exhibit different reactivity

The presence of the dimethylamino group enhances solubility and reactivity compared to other similar compounds, making it particularly valuable in synthetic applications.

Q & A

Q. What are the recommended synthetic routes for (3-(Dimethylamino)phenyl)methanesulfonyl chloride in academic settings?

A common approach involves reacting 3-(dimethylamino)benzyl alcohol or a derivative (e.g., 3-(dimethylamino)benzyl chloride) with methanesulfonyl chloride under controlled conditions. For example, methanesulfonyl chloride can be added dropwise to a solution of the benzyl derivative in an inert solvent (e.g., tetrahydrofuran) with a base like triethylamine to neutralize HCl byproducts . The reaction typically proceeds at 0–25°C for 2–4 hours, followed by purification via column chromatography or recrystallization.

Q. How should researchers handle and store this compound to ensure stability?

This compound is moisture-sensitive and prone to hydrolysis. Store it in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C to minimize decomposition . Use anhydrous solvents and gloveboxes for reactions. Safety protocols for sulfonyl chlorides, such as wearing nitrile gloves and eye protection, are critical due to their corrosive nature .

Q. What analytical techniques are suitable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3_3)2_2) and sulfonyl chloride moiety (C-SO2_2Cl resonance).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C9_9H11_{11}ClN1_1O2_2S1_1, exact mass 232.02 g/mol).
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electron-donating dimethylamino group influence the reactivity of the sulfonyl chloride moiety?

The dimethylamino group at the meta position enhances electron density on the aromatic ring, potentially stabilizing intermediates in nucleophilic substitution reactions. This effect can alter reaction kinetics in coupling reactions (e.g., with amines to form sulfonamides). Computational studies (DFT) are recommended to map electron distribution and predict regioselectivity .

Q. What are the degradation pathways of this compound under varying pH conditions?

Under acidic conditions (pH < 3), hydrolysis dominates, yielding (3-(dimethylamino)phenyl)methanesulfonic acid and HCl. In alkaline media (pH > 10), the sulfonyl chloride may undergo nucleophilic displacement with hydroxide ions. Stability studies using HPLC or FTIR can track degradation products over time .

Q. How can this compound be utilized in synthesizing complex sulfonamide-based inhibitors?

It serves as a key intermediate for sulfonamide formation. For example, reacting it with a primary amine (e.g., aniline derivatives) in dichloromethane at 25°C produces sulfonamides. Kinetic studies using stopped-flow techniques can optimize reaction rates. Applications include protease inhibitor development, where the dimethylamino group enhances target binding .

Q. What strategies mitigate side reactions during sulfonylation of sterically hindered amines?

  • Use bulky solvents (e.g., tert-butyl methyl ether) to slow reaction kinetics and reduce byproducts.
  • Employ coupling agents like DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride.
  • Monitor reaction progress via TLC or in situ IR to terminate at optimal conversion .

Data Contradictions and Validation

Q. Discrepancies in reported melting points for structurally similar sulfonyl chlorides: How to resolve them?

For example, [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride has a reported mp of 173–174°C , while (4-methylphenyl)methanesulfonyl chloride melts at lower temperatures. These differences arise from substituent effects (e.g., electron-withdrawing vs. donating groups). Validate data via differential scanning calorimetry (DSC) and cross-reference with crystallography studies .

Safety and Regulatory Considerations

Q. Are there established exposure guidelines for this compound?

While no specific guidelines exist for this derivative, methanesulfonyl chloride (a related compound) has acute toxicity LC50_{50} (rat, inhalation) = 250 ppm/4h. Apply ALARA (As Low As Reasonably Achievable) principles and use fume hoods with HEPA filters .

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